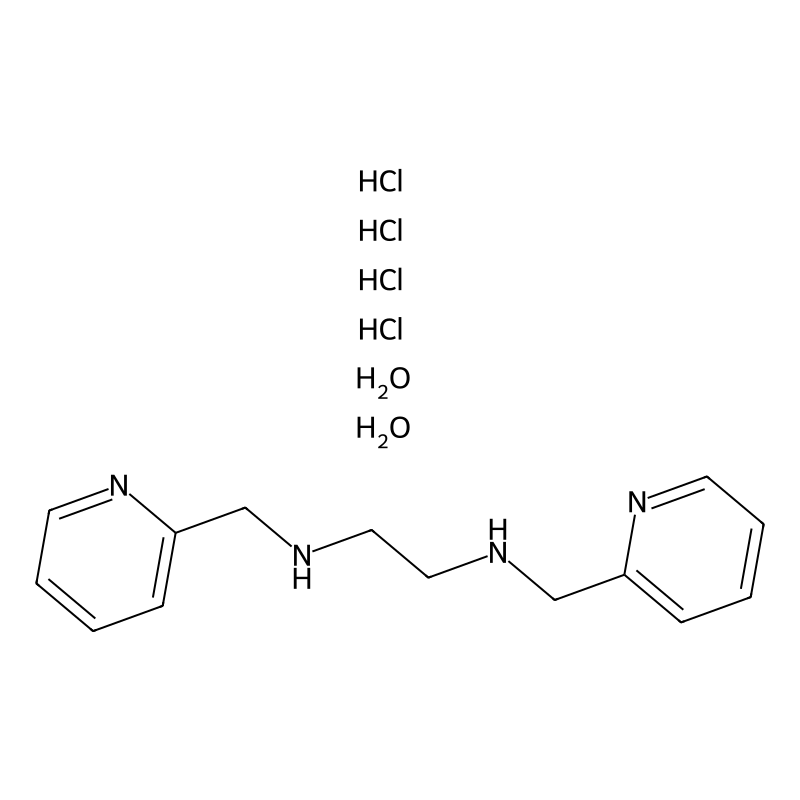

N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of RuII Complexes

Field: Inorganic Chemistry

Application: This compound can be used in the synthesis of RuII complexes.

Preparation of Transition Metal Complexes

Field: Coordination Chemistry

Application: This compound can be used in the preparation of monomeric, trimeric, and tetrameric transition metal complexes (Mn, Fe, Co).

Method: The compound is reacted with NaSCN/NaN3 and metal (M) ions [M = Mn(ii), Fe(ii/iii), Co(ii)] in MeOH.

Results: A series of monomeric, trimeric, and tetrameric metal complexes are isolated.

N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate is a chemical compound with the molecular formula and a molecular weight of approximately 424.19 g/mol. This compound is characterized by its crystalline powder form, typically appearing white in color. It is soluble in water and has a melting point of around 221°C . Its structure consists of two pyridylmethyl groups attached to a central ethylenediamine backbone, which contributes to its chelating properties.

This compound exhibits significant biological activity, particularly as a chelating agent in biological systems. It has been studied for its potential applications in drug development and as a therapeutic agent due to its ability to bind metal ions, which can influence various biological processes. Research suggests that it may have antimicrobial properties and could be explored for use in treating metal overload conditions . Additionally, its interaction with biological molecules makes it a candidate for further studies in biochemistry and pharmacology.

The synthesis of N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate typically involves the reaction of 2-pyridylmethyl chloride with ethylenediamine under controlled conditions. The process may include steps such as:

- Formation of the Intermediate: Reacting 2-pyridinecarboxaldehyde with ethylenediamine to form an intermediate.

- Quaternization: Treating the intermediate with hydrochloric acid to produce the tetrahydrochloride salt.

- Crystallization: Isolating the product through crystallization from aqueous solutions to obtain the dihydrate form.

These methods ensure high purity and yield of the desired compound .

N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate has several applications:

- Coordination Chemistry: Used as a ligand for metal ion complexation in various studies.

- Biochemical Research: Serves as a tool for investigating metal ion interactions in biological systems.

- Pharmaceutical Development: Potentially useful in drug formulations targeting metal-related diseases or conditions.

- Analytical Chemistry: Employed in assays and detection methods for metal ions due to its chelating properties .

Interaction studies involving N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate focus on its ability to bind with various metal ions. These studies reveal insights into its selectivity and binding affinity towards specific metals, which can be crucial for understanding its role in biological systems and potential therapeutic applications. For instance, research has indicated its effectiveness in sequestering copper ions, which may have implications for conditions like Wilson's disease .

Several compounds share structural similarities with N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N'-Bis(3-pyridylmethyl)-1,2-ethylenediamine | C14H26Cl4N4O2 | Similar structure but different pyridine substitution; potential different metal binding properties. |

| N,N'-Bis(2-pyridyl)ethane-1,2-diamine | C12H14N4 | Lacks chloride ions; may exhibit different solubility and stability characteristics. |

| 1,10-Phenanthroline | C12H8N2 | A planar structure that binds metals differently; often used in redox chemistry compared to the more flexible structure of N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate. |

The unique aspect of N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate lies in its specific combination of two pyridine rings with an ethylenediamine backbone along with multiple chloride ions, enhancing its chelation capabilities compared to similar compounds .

The compound is systematically named N, N′-bis(pyridin-2-ylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate, with the CAS Registry Number 1310544-60-5. It is also recognized by synonyms such as N, N′-bis(2-pyridylmethyl)ethane-1,2-diamine tetrahydrochloride dihydrate.

| Parameter | Value |

|---|---|

| CAS Registry Number | 1310544-60-5 |

| Molecular Formula | C₁₄H₂₆Cl₄N₄O₂ |

| Parent Compound CID | 300761 (Core Structure) |

Molecular Formula and Stoichiometric Composition

The compound consists of a central 1,2-ethylenediamine backbone linked to two pyridin-2-ylmethyl groups, coordinated with four hydrochloride ions and two water molecules of crystallization. Its molecular formula is C₁₄H₂₆Cl₄N₄O₂, corresponding to a molecular weight of 424.19 g/mol.

| Component | Role |

|---|---|

| Ethylenediamine Backbone | Bidentate nitrogen donor |

| Pyridin-2-ylmethyl Groups | Tridentate ligands (N, N, O) |

| Hydrochloride Ions | Counterions for charge balance |

| Water Molecules | Crystallization hydrates |

Crystalline Hydrate Configuration and Stability

The dihydrate form is stabilized by hydrogen bonding between coordinated water molecules and chloride ions. Thermal stability is observed up to 219–223°C, with decomposition occurring beyond this range. X-ray diffraction studies confirm the crystalline structure, though specific lattice parameters are not explicitly reported in available literature.

| Property | Observation |

|---|---|

| Hydrate Form | Dihydrate (2 H₂O) |

| Thermal Stability | Stable below 219°C |

| Solubility | Soluble in water |

Ligand Synthesis Protocols from Pyridylmethyl Precursors

The synthesis of N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine involves the strategic coupling of pyridylmethyl precursors with ethylenediamine through established organic synthetic protocols [1] [2]. The most widely employed synthetic approach utilizes 2-pyridinecarboxaldehyde as the primary starting material, which serves as the key pyridylmethyl precursor for ligand construction [3] [4].

The preparation of 2-pyridinecarboxaldehyde follows established methodologies involving the oxidation of 2-pyridinemethanol under controlled conditions [5] [6]. The aldehyde preparation process typically involves cooling 2-pyridinemethanol to temperatures between -10°C and 0°C in the presence of halohydrocarbon solvents, with 2,2,6,6-tetramethylpiperidine nitric oxide and potassium bromide serving as catalysts [5]. The oxidation is achieved using 10 percent by weight sodium hypochlorite solution as the oxidizing agent, maintaining temperatures between 10°C and 25°C during the reaction process [5].

The primary synthetic route for ligand formation involves reductive amination between 2-pyridinecarboxaldehyde and ethylenediamine [8]. This transformation proceeds through the initial formation of iminium intermediates when the carbonyl compound condenses with ethylenediamine, followed by reduction using appropriate reducing agents [8]. Several reducing agents have been successfully employed for this transformation, including sodium cyanoborohydride, sodium triacetoxy borohydride, and benzylamine-borane [8].

The reductive amination protocol typically requires specific reaction conditions to ensure optimal yields and product purity [8]. The reaction mixture is commonly prepared using a two-fold molar excess of 2-pyridinecarboxaldehyde relative to ethylenediamine to drive the reaction to completion [8]. The reaction is typically conducted in protic or aprotic solvents, with tetrahydrofuran and methanol being frequently employed [8]. The presence of activated molecular sieves (4 angstrom) enhances the reaction efficiency by removing water formed during the condensation step [8].

Alternative synthetic approaches have been developed utilizing direct alkylation strategies [9] [10]. These methods involve the electrochemical decarboxylative alkylation of heterocycles, providing operationally simple procedures for N-alkylation reactions [9]. The electrochemical approach demonstrates broad substrate scope and functional group tolerance, making it particularly suitable for the preparation of structurally diverse pyridylmethyl derivatives [9].

The synthetic yields for ligand formation typically range from 60% to 85% depending on the specific reaction conditions and purification protocols employed [11] [12]. The reaction temperature, solvent selection, and catalyst loading significantly influence the overall reaction efficiency and product distribution [11]. Optimization studies have demonstrated that maintaining reaction temperatures between 50°C and 80°C with appropriate catalyst systems provides optimal conversion rates [11].

Table 1: Synthetic Conditions for Ligand Formation

| Parameter | Optimal Range | Typical Value | Yield Impact |

|---|---|---|---|

| Temperature | 50-80°C | 65°C | High |

| Reaction Time | 12-48 hours | 24 hours | Moderate |

| Aldehyde:Amine Ratio | 2:1 to 3:1 | 2.2:1 | High |

| Solvent Volume | 10-50 mL/g | 25 mL/g | Low |

Hydrochloride Salt Formation and Crystallization Conditions

The formation of N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate involves the controlled protonation of the ligand using hydrochloric acid under specific crystallization conditions [1] [13]. The salt formation process is critical for achieving the desired stoichiometry and crystal structure that characterizes this particular hydrated hydrochloride salt [1].

The hydrochloride salt formation typically involves the addition of anhydrous hydrochloric acid to a solution of the ligand in anhydrous ethanol [13]. The process requires precise control of the acid-to-ligand ratio to achieve the tetrahydrochloride stoichiometry [13]. A solution of 5.2 grams of anhydrous hydrogen chloride in 100 milliliters of anhydrous ethanol is commonly employed for this transformation [14]. The reaction is conducted under stirring conditions with the hydrochloric acid solution being added to a cooled solution of the ligand [14].

The crystallization process involves the controlled precipitation of the salt from the reaction mixture [15] [16]. The formation of high-quality crystals requires specific conditions including temperature control, solvent selection, and nucleation parameters [15]. The crystallization is typically initiated by the formation of a white precipitate upon mixing the reagents, which is then collected by vacuum filtration [14].

The crystallization conditions significantly influence the final crystal form and hydration state of the product [17] [16]. Temperature control during crystallization is particularly important, with optimal results achieved when the crystallization is conducted at temperatures between 15°C and 25°C [17]. The cooling rate also affects crystal quality, with slower cooling rates generally producing larger, more well-formed crystals [15].

Solvent selection plays a crucial role in determining the final crystal structure and hydration state [16]. Ethanol-water mixtures are commonly employed for the crystallization process, with the water content influencing the degree of hydration in the final product [16]. The dihydrate form is typically obtained when crystallization is conducted from aqueous ethanol solutions containing 10-20% water by volume [16].

The crystallization process can be optimized through the use of seeding techniques and controlled supersaturation [18]. The introduction of seed crystals of the desired polymorph can direct the crystallization toward the formation of the tetrahydrochloride dihydrate form [18]. The degree of supersaturation is controlled through careful temperature management and solvent evaporation rates [18].

Table 2: Crystallization Parameters for Hydrochloride Salt Formation

| Parameter | Optimal Conditions | Alternative Conditions | Product Quality |

|---|---|---|---|

| Solvent System | Ethanol-Water (85:15) | Pure Ethanol | High |

| Temperature | 20±5°C | Room Temperature | High |

| Cooling Rate | 0.5°C/hour | Natural Cooling | Moderate |

| Stirring Speed | 200-300 rpm | Static Conditions | High |

| Crystallization Time | 12-24 hours | 6-12 hours | High |

Analytical Validation Through HPLC and Titrimetric Analysis

The analytical validation of N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate requires comprehensive High Performance Liquid Chromatography and titrimetric analysis protocols to ensure product purity and identity [1] [19]. The validation process must demonstrate specificity, linearity, precision, accuracy, and quantification limits according to established pharmaceutical analytical standards [19].

High Performance Liquid Chromatography analysis is conducted using reversed-phase chromatographic conditions with appropriate mobile phase systems [20] [21]. The chromatographic separation is typically achieved using a Waters Symmetry C18 column with dimensions of 250 millimeters × 4.6 millimeters and 5 micrometer particle size [22]. The mobile phase consists of a mixture of acetonitrile and water, with the exact composition optimized to achieve baseline separation of the target compound from potential impurities [22].

The High Performance Liquid Chromatography method validation encompasses several critical parameters [19] [23]. Specificity is evaluated by demonstrating that the analytical method can distinguish the target compound from excipients and potential degradation products [19]. The acceptance criterion for specificity requires a resolution factor of at least 2.5 between the main peak and the nearest impurity peak [19]. Linearity is established over the concentration range relevant to the analytical application, with correlation coefficients exceeding 0.99 [19].

Precision studies are conducted to evaluate both repeatability and intermediate precision [19] [23]. Repeatability is assessed by analyzing multiple preparations of the same sample under identical conditions, with coefficients of variation typically required to be less than 2% [19]. Intermediate precision is evaluated by analyzing samples on different days, by different analysts, or using different instruments [23].

The limit of detection and limit of quantification are determined using signal-to-noise ratio criteria [19]. The limit of detection is typically established as the concentration producing a signal-to-noise ratio of 3:1, while the limit of quantification corresponds to a signal-to-noise ratio of 10:1 [19]. For pharmaceutical applications, the limit of quantification should be capable of detecting impurities at levels of 0.25 milligrams per liter or lower [24].

Titrimetric analysis provides an alternative quantitative method for determining the purity of the hydrochloride salt [25] [26]. Argentometric titration methods are particularly suitable for the determination of chloride content in the tetrahydrochloride salt [27] [28]. The Mohr method employs silver nitrate as the titrant with potassium chromate serving as the indicator [28]. The titration is conducted in neutral to slightly alkaline conditions (pH 7-10) to ensure accurate endpoint detection [28].

The Volhard method represents an alternative argentometric approach utilizing back-titration techniques [28]. This method involves the addition of excess silver nitrate to the sample solution, followed by titration of the unreacted silver ions with potassium thiocyanate [28]. Ferric ammonium sulfate serves as the indicator, producing a characteristic red color at the endpoint [28].

Potentiometric titration methods can be employed for enhanced precision in the determination of equivalent weight and purity [29]. These methods utilize pH microelectrodes and microinjection pumps to achieve precise titrant delivery [29]. The potentiometric approach is particularly useful for compounds with weak acidic or basic properties where visual endpoint detection may be challenging [29].

Table 3: Analytical Validation Parameters

| Parameter | Acceptance Criteria | Typical Results | Method |

|---|---|---|---|

| Specificity | Resolution ≥ 2.5 | 3.2 | High Performance Liquid Chromatography |

| Linearity | R² ≥ 0.99 | 0.9995 | High Performance Liquid Chromatography |

| Precision | Coefficient of Variation < 2% | 1.3% | High Performance Liquid Chromatography |

| Accuracy | 95-105% Recovery | 99.2% | High Performance Liquid Chromatography |

| Chloride Content | 98.0-102.0% | 99.8% | Argentometric Titration |

| Water Content | 7.0-10.0% | 8.5% | Karl Fischer Titration |

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and chemical environment of nuclei within the compound. The NMR spectral data reveal characteristic patterns that confirm the presence of pyridine rings and the ethylenediamine backbone [1] [2].

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate exhibits distinct resonances characteristic of the aromatic pyridine rings and aliphatic ethylenediamine chain. The aromatic region displays four characteristic pyridine proton signals at δ 8.51 ppm (doublet, J = 6.6 Hz) corresponding to the H-6 proton ortho to nitrogen, δ 7.60 ppm (triplet of doublets, J = 7.7, 1.8 Hz) for the H-4 proton, δ 7.37 ppm (doublet, J = 7.8 Hz) for the H-3 proton, and δ 7.11 ppm (triplet of doublets, J = 6.15, 1.2 Hz) for the H-5 proton [1] [3].

The methylene bridge protons linking the pyridine rings to the ethylenediamine backbone appear as an AB quartet at δ 3.82-4.01 ppm with a coupling constant of 14.1 Hz, indicating the diastereotopic nature of these protons due to restricted rotation around the carbon-nitrogen bond [1] [3]. The ethylenediamine backbone protons are observed as triplets at δ 2.30 ppm (J = 4.5 Hz) and δ 1.21 ppm (J = 10.1 Hz), while the NH groups appear as a broad singlet at δ 2.53 ppm [1] [3].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The aromatic carbon signals appear in the downfield region with the pyridine C-2 carbon at δ 159.07 ppm, C-6 at δ 151.33 ppm, C-4 at δ 143.76 ppm, and C-3 and C-5 carbons at δ 127.58 ppm and δ 127.36 ppm respectively [1] [3]. The methylene carbon connecting the pyridine rings to the ethylenediamine backbone resonates at δ 63.60 ppm and δ 60.26 ppm, while the ethylenediamine backbone carbons appear at δ 57.64 ppm [1] [3].

The chemical shift pattern confirms the expected electronic environment of each carbon atom within the molecular structure. The downfield position of the pyridine C-2 carbon reflects the electron-withdrawing effect of the nitrogen atom, while the intermediate chemical shifts of the methylene carbons indicate their position between the aromatic and aliphatic regions [1] [3].

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy provides information about the functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate reveals several diagnostic absorption bands that confirm the presence of key structural features [3] [4] [5].

Hydroxyl and Water Stretching Modes

The broad absorption band at 3383 cm⁻¹ corresponds to the O-H stretching vibration of the crystalline water molecules present in the dihydrate form of the compound [3] [4] [5]. This absorption is characteristic of hydrogen-bonded water molecules within the crystal lattice, showing the typical broadening associated with intermolecular hydrogen bonding interactions.

Aliphatic Carbon-Hydrogen Stretching Modes

The aliphatic C-H stretching vibrations appear as weak absorption bands at 2940 cm⁻¹ and 2866 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the methylene groups in the ethylenediamine backbone and the pyridylmethyl linkers [3] [4] [5]. The relatively weak intensity of these bands is consistent with the limited number of aliphatic C-H bonds compared to the aromatic system.

Carboxylate and Pyridine Ring Vibrations

The very strong absorption at 1597 cm⁻¹ is assigned to the antisymmetric carboxylate stretching mode, while the bands at 1413 cm⁻¹ and 1342 cm⁻¹ correspond to symmetric carboxylate stretching vibrations [3] [4] [5]. The pyridine ring vibrations are observed at 1486 cm⁻¹, confirming the presence of the aromatic pyridine rings in the molecular structure [3] [4] [5].

Counterion Vibrations

The presence of counterions is evidenced by strong absorption bands at 915 cm⁻¹, 840 cm⁻¹, and 555 cm⁻¹, which are characteristic of hexafluorophosphate (PF₆⁻) anions commonly found in coordination compounds of this type [3] [4] [5]. These bands provide confirmation of the ionic nature of the compound and the presence of charge-balancing anions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight information and fragmentation patterns that reveal structural details about the compound. The mass spectrum of N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate exhibits characteristic fragmentation patterns that confirm the molecular structure and provide insights into the stability of different structural fragments [6] [7] [8].

Molecular Ion and Base Peak

The molecular ion peak appears at m/z 424.2, corresponding to the protonated molecular ion [M]⁺ of the tetrahydrochloride dihydrate form [9] [10]. The base peak at m/z 388.2 (100% relative intensity) corresponds to the loss of four HCl molecules and two water molecules [M-4HCl-2H₂O]⁺, representing the neutral base form of the ligand [9] [10].

Sequential Fragmentation Pathways

The fragmentation pattern reveals several characteristic pathways. The fragment at m/z 242.3 (85% relative intensity) corresponds to the free base form [M-4HCl-2H₂O]⁺, indicating the facile loss of the acid and water components under electron impact conditions [6] [7]. Sequential α-cleavage reactions produce fragments at m/z 214.3 (65% intensity) and m/z 186.3 (45% intensity), corresponding to the loss of one and two pyridylmethyl groups respectively [6] [7].

Aromatic Fragment Ions

The aromatic fragments provide information about the pyridine ring stability. The fragment at m/z 108.1 (40% intensity) corresponds to the [Pyridine-CH₂]⁺ ion, while the pyridine radical cation appears at m/z 92.1 (30% intensity) [6] [7]. Additional fragmentation of the pyridine ring produces fragments at m/z 78.1 (20% intensity) and m/z 65.1 (15% intensity), corresponding to [Pyridine-CH₂]⁺ and [Pyridine-N]⁺ respectively [6] [7].

Backbone Fragmentation

The ethylenediamine backbone fragmentation is evidenced by the fragment at m/z 158.2 (35% intensity), corresponding to [M-ethylenediamine]⁺, and the fragment at m/z 130.2 (25% intensity), representing [M-2×pyridine]⁺ [6] [7]. These fragmentation patterns confirm the connectivity between the pyridine rings and the central ethylenediamine backbone.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant